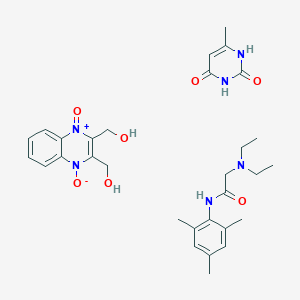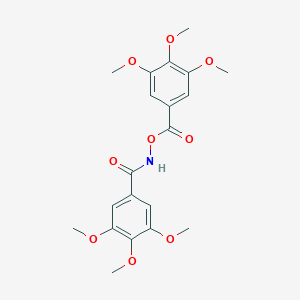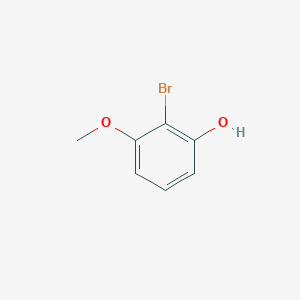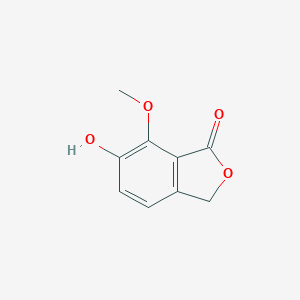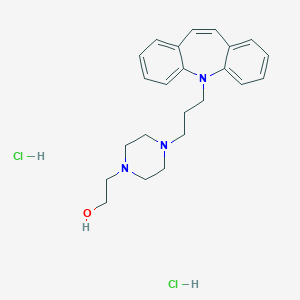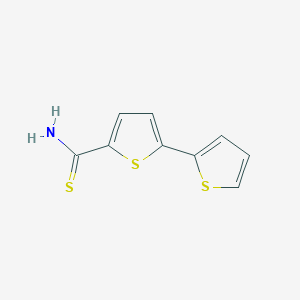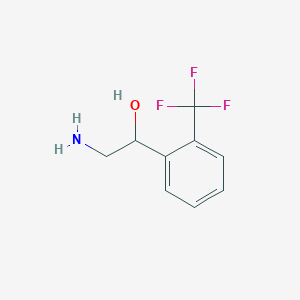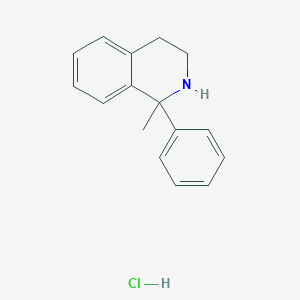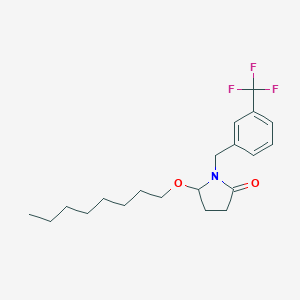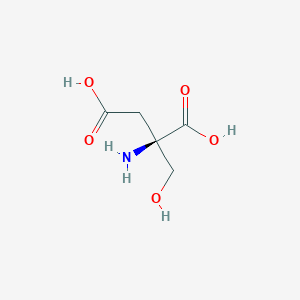
L-Aspartic acid, 2-(hydroxymethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of serine, an amino acid that plays a crucial role in many biological processes. The presence of both oxo and hydroxyethyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) typically involves the reaction of D-serine with glyoxal under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8 to ensure the stability of the intermediate compounds. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of L-Aspartic acid, 2-(hydroxymethyl)-(9CI), such as oxo derivatives, hydroxyl derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various biochemical products and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It also interacts with cellular receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-2-hydroxyethyl)-L-serine: The L-isomer of the compound, which has different biological activities.
2-(2-Hydroxyethyl)-D-serine: A derivative lacking the oxo group.
2-(2-Oxoethyl)-D-serine: A derivative lacking the hydroxy group.
Uniqueness
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) is unique due to the presence of both oxo and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
134234-61-0 |
|---|---|
Molecular Formula |
C5H9NO5 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2R)-2-amino-2-(hydroxymethyl)butanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1 |
InChI Key |
YGLOQRWELYMJBX-RXMQYKEDSA-N |
SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
Isomeric SMILES |
C(C(=O)O)[C@@](CO)(C(=O)O)N |
Canonical SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
Synonyms |
L-Aspartic acid, 2-(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


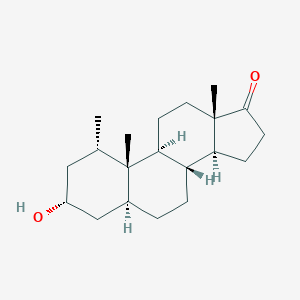
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
